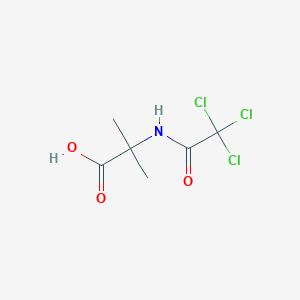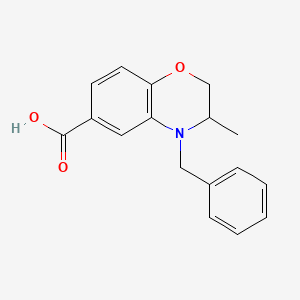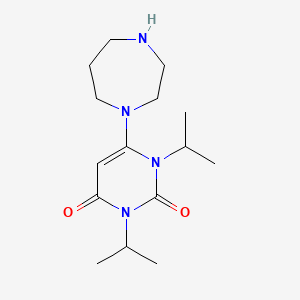
6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione, commonly referred to as ‘D-dione’, is a heterocyclic compound with a wide range of potential applications in the scientific research and industrial fields. D-dione has been studied for its ability to act as a ligand in coordination chemistry, and its potential as a catalyst for organic synthesis. In addition, it has been explored as a potential drug candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Imidazole derivatives, including our compound of interest, have demonstrated antibacterial properties. Researchers have explored their potential as novel antibiotics due to their ability to inhibit bacterial growth. These compounds interfere with essential cellular processes in bacteria, making them promising candidates for combating infections .
Antitumor Effects
Studies have investigated the antitumor activity of imidazole-containing compounds. Our compound may exhibit cytotoxic effects against cancer cells, potentially interfering with cell division and inducing apoptosis. Further research is needed to explore its specific mechanisms and evaluate its efficacy against different cancer types .
Antioxidant Properties
Imidazole derivatives often possess antioxidant properties, which can help protect cells from oxidative stress and prevent damage caused by free radicals. Our compound may contribute to scavenging reactive oxygen species, making it relevant in the context of oxidative stress-related diseases .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Imidazole-based compounds, including our target molecule, have been investigated for their anti-inflammatory effects. They may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and inflammatory bowel diseases .
Antiviral Activity
Certain imidazole derivatives exhibit antiviral properties. While more research is needed, our compound could potentially interfere with viral replication or entry into host cells. Investigating its effects against specific viruses could provide valuable insights .
Antiulcer Properties
Imidazole-containing compounds have been explored as antiulcer agents. They may help protect the gastric mucosa and reduce ulcer formation. Our compound could be relevant in managing gastrointestinal disorders and promoting mucosal healing .
Propiedades
IUPAC Name |
6-(1,4-diazepan-1-yl)-1,3-di(propan-2-yl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-11(2)18-13(17-8-5-6-16-7-9-17)10-14(20)19(12(3)4)15(18)21/h10-12,16H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJMNHOJDWICQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=O)N(C1=O)C(C)C)N2CCCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



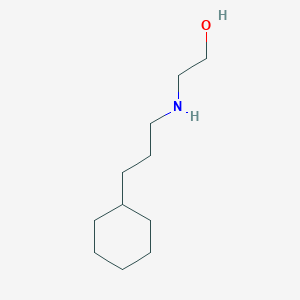
![1-{4-[(2E)-3-(4-Methylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B3173750.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid](/img/structure/B3173768.png)
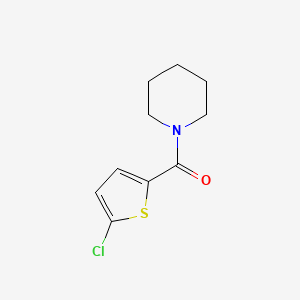
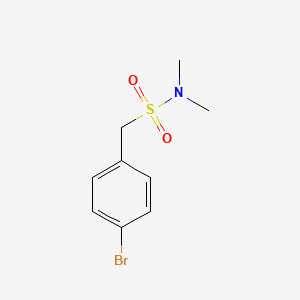
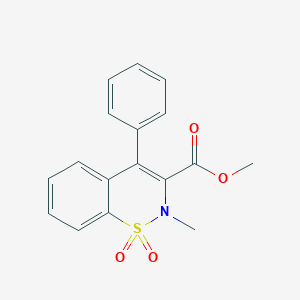
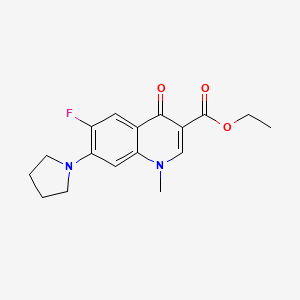
![3-[2-(Ethoxycarbonyl)-1-methyl-1H-indol-3-yl]propanoic acid](/img/structure/B3173818.png)
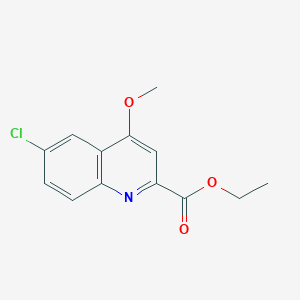
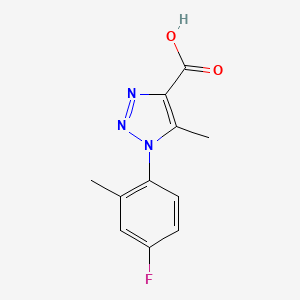
![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid](/img/structure/B3173841.png)
![1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B3173842.png)
